molecular formula C10H9FO3 B2817051 Benzoic acid, 3-(3-fluoro-3-oxetanyl)- CAS No. 1443759-41-8

Benzoic acid, 3-(3-fluoro-3-oxetanyl)-

Cat. No. B2817051
CAS RN: 1443759-41-8
M. Wt: 196.177
InChI Key: QXEPGIJNORBJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3-(3-fluoro-3-oxetanyl)- is a chemical compound . The molecule contains a total of 24 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 ether (aliphatic), and 1 Oxetane .


Molecular Structure Analysis

The molecular structure of Benzoic acid, 3-(3-fluoro-3-oxetanyl)- includes a four-membered oxetane ring attached to the 3-position of a benzoic acid molecule . The molecule also contains a fluorine atom, making it a fluorinated benzoic acid derivative .


Physical And Chemical Properties Analysis

Benzoic acid, 3-(3-fluoro-3-oxetanyl)- shares similar properties with its parent compound, benzoic acid. Benzoic acid is a white powder with a faintly pleasant odor . It has a melting point of 123 °C and is very soluble in water . The specific physical and chemical properties of Benzoic acid, 3-(3-fluoro-3-oxetanyl)- could not be found.

properties

IUPAC Name

3-(3-fluorooxetan-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-10(5-14-6-10)8-3-1-2-7(4-8)9(12)13/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEPGIJNORBJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1443759-41-8
Record name 3-(3-fluorooxetan-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

200 mg (0.951 mmol) 3-(3-fluoro-oxetan-3-yl)-benzoic acid methyl ester was dissolved in 10 mL MeOH and treated with 0.40 mL 4 M aqueous NaOH solution at RT over the weekend. 0.20 mL 4 M aqueous NaOH solution was added and the mixture was stirred at 50° C. for 2 h. The reaction mixture was concentrated, acidified with 4 M aqueous hydrochlorid acid and stirred for 30 min at 0° C. The precipitate was filtered off, washed with water and dried.
Name
3-(3-fluoro-oxetan-3-yl)-benzoic acid methyl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.